molecular formula C12H11BrN2O2 B1475603 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine CAS No. 1771306-89-8

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine

Cat. No.: B1475603
CAS No.: 1771306-89-8
M. Wt: 295.13 g/mol
InChI Key: DGTMFFLVCJDJTC-UHFFFAOYSA-N
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Description

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine is a brominated pyrimidine derivative featuring a 3,5-dimethoxyphenyl substituent at the 6-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine atom at the 4-position enhances its reactivity in cross-coupling reactions, while the 3,5-dimethoxyphenyl group contributes to its electronic and steric properties, influencing binding interactions in biological systems .

Properties

IUPAC Name

4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTMFFLVCJDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a bromine atom at the 4-position and a dimethoxy-substituted phenyl group at the 6-position of the pyrimidine ring. This specific substitution pattern is critical for its biological activity.

Anti-Inflammatory Activity

Research indicates that pyrimidine derivatives can exhibit significant anti-inflammatory effects. For instance, studies have shown that certain substituted pyrimidines inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory process. The IC50 values for some related compounds have been reported around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01
Other Pyrimidines~0.04

Anticancer Activity

Pyrimidine derivatives have also shown promise in cancer treatment. For example, studies on structurally similar compounds demonstrate potent inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of kinases such as FLT3 and VEGFR2, which are crucial for tumor growth and angiogenesis .

Table 2: Anticancer Activity of Related Compounds

CompoundTarget KinaseIC50 (μmol)Reference
This compoundTBDTBDTBD
Compound 33FLT3~0.67
Compound XVEGFR2~0.80

Antimicrobial Activity

Pyrimidines have also been evaluated for their antimicrobial properties. Some studies indicate that derivatives can exhibit antibacterial and antifungal activities against various pathogens . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines often correlates with their structural features. For instance, the presence of electron-donating groups like methoxy can enhance anti-inflammatory activity by stabilizing the compound's interaction with target enzymes .

Figure 1: Structure-Activity Relationship Insights

SAR Insights
Note: Placeholder image for SAR insights.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds with specific substitutions significantly reduced inflammatory markers compared to controls .
  • Anticancer Efficacy : In vivo studies using xenograft models demonstrated that certain pyrimidine derivatives led to tumor regression without significant toxicity, highlighting their potential as anticancer agents .

Scientific Research Applications

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly in the context of viral infections. Research indicates that pyrimidine derivatives can enhance interferon production, which is crucial for the body's immune response against viral pathogens. A notable study highlighted that certain pyrimidine compounds exhibit antiviral properties while inducing interferon production, suggesting that 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine may share similar mechanisms of action .

Antitrypanosomal Activity

Recent studies have explored the antitrypanosomal properties of pyrimidine derivatives. For instance, a related compound demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The derivative exhibited an IC50 value of 0.38 μM, indicating potent activity with minimal cytotoxicity towards host cells . This suggests that this compound could be a candidate for further investigation in treating trypanosomiasis.

Antitumor Activity

Pyrimidine derivatives are also being evaluated for their anticancer properties. Compounds similar to this compound have been tested as potential anti-proliferative agents against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new pharmacologically active compounds. For example, it can be utilized in electrophilic alkylation reactions to yield diverse arylpyrimidines with potential biological activities .

Data Table: Summary of Biological Activities

Activity IC50 Value (μM) Reference
AntiviralNot specified
Antitrypanosomal0.38
AntitumorNot specified
Synthetic IntermediateN/A

Case Studies

  • Antiviral Activity Study : A study demonstrated that certain pyrimidine derivatives could significantly enhance interferon production and exhibit antiviral properties against various viruses. The findings suggest a potential therapeutic application for this compound in treating viral infections .
  • Antitrypanosomal Efficacy : In vitro studies on related pyrimidine compounds revealed promising antitrypanosomal activity with low toxicity to human cells, indicating a favorable therapeutic index for compounds like this compound .
  • Antitumor Potential : Research involving similar compounds has shown inhibition of cancer cell proliferation through targeted enzyme inhibition pathways. This suggests that further exploration of this compound could yield significant insights into its anticancer potential .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Differences

Compound Name Substituents (Pyrimidine Positions) Functional Groups Similarity Score*
This compound Br (4), 3,5-dimethoxyphenyl (6) Bromine, methoxy, aryl Reference
Diaveridine hydrochloride 3,4-dimethoxybenzyl (5), NH₂ (2,4) Methoxy, benzyl, amine N/A
4-Bromo-2,6-diphenylpyrimidine Br (4), phenyl (2,6) Bromine, aryl 0.75
FPEG-labeled pyrimidines FPEG chain (variable), methoxy (variable) Fluoro-pegylated, methoxy N/A

Notes:

  • Diaveridine hydrochloride () shares a pyrimidine core but differs in substituents: it has a 3,4-dimethoxybenzyl group at position 5 and amine groups at positions 2 and 3. This structural variation renders it a diaminopyrimidine antibiotic, distinct from the brominated, non-aminated target compound .
  • 4-Bromo-2,6-diphenylpyrimidine () lacks methoxy groups but shares the bromine at position 4. Its lower similarity score (0.75) highlights the critical role of the 3,5-dimethoxyphenyl group in the target compound’s electronic profile .
  • FPEG-labeled analogs () feature fluoro-pegylated side chains instead of bromine or methoxy groups. These modifications enhance water solubility and tumor-targeting capabilities, as demonstrated in FAK (focal adhesion kinase) imaging studies .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL)
This compound ~309.2 ~2.8 <0.1 (DMSO)
Diaveridine hydrochloride 356.8 ~1.2 >10 (Water)
4-Bromo-2,6-diphenylpyrimidine 311.1 ~3.5 <0.1 (DMSO)
FPEG-labeled pyrimidines ~450–600 ~0.5–1.0 >5 (PBS)

Notes:

  • The 3,5-dimethoxyphenyl group in the target compound increases hydrophilicity compared to purely aromatic analogs like 4-Bromo-2,6-diphenylpyrimidine, but its logP (~2.8) remains higher than FPEG derivatives (~0.5–1.0), which benefit from pegylation .
  • Diaveridine hydrochloride exhibits high water solubility due to its ionic hydrochloride salt and polar amine groups, contrasting with the target compound’s poor aqueous solubility .

Preparation Methods

One-Step Synthesis via Bromomalonaldehyde and Amidines (Patent CN110642788A)

A recent Chinese patent (CN110642788A) describes a novel and efficient one-step method for preparing 5-bromo-2-substituted pyrimidine compounds, which can be adapted for 4-bromo-6-substituted derivatives by suitable choice of starting materials and reaction conditions. The key features are:

  • Starting materials: 2-bromomalonaldehyde and amidine compounds.
  • Reaction: One-pot condensation reaction forming the pyrimidine ring with bromine at the 5-position (analogous to the 4-position in some pyrimidine numbering schemes).
  • Advantages: Simple operation, short reaction time, low cost, and safety.
  • Scalability: Suitable for industrial scale pharmaceutical synthesis.

This method involves mixing 2-bromomalonaldehyde with the appropriate amidine derivative under controlled conditions, often in polar solvents such as ethanol or acetic acid, sometimes with acid catalysts or molecular sieves to promote ring closure and bromination.

Parameter Typical Condition Notes
Starting materials 2-bromomalonaldehyde + amidine Amidines tailored to install 3,5-dimethoxyphenyl substituent
Solvent Ethanol, acetic acid Protic polar solvents preferred
Catalyst Acid catalyst (e.g., acetic acid) or molecular sieves Enhances cyclization
Temperature Room temperature to mild heating (e.g., 40-80°C) Controlled to avoid decomposition
Reaction time Short (few hours) Efficient synthesis
Work-up Filtration, washing, drying Simple isolation of product

This approach provides a direct route to brominated pyrimidines with substituted phenyl groups, minimizing steps and improving yield and purity.

Halogenation of Preformed 6-(3,5-Dimethoxyphenyl)pyrimidine

An alternative classical approach involves:

  • Synthesizing 6-(3,5-dimethoxyphenyl)pyrimidine via Suzuki coupling or condensation methods.
  • Selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

This method requires careful control of reaction conditions to achieve regioselective bromination without overbromination or side reactions.

Step Reagents/Conditions Outcome
Pyrimidine synthesis Suzuki coupling (arylboronic acid + halopyrimidine) 6-(3,5-dimethoxyphenyl)pyrimidine
Bromination NBS or Br2, solvent (e.g., dichloromethane), mild heating 4-bromo substitution on pyrimidine

This two-step method is well-established but may involve longer reaction times and purification steps.

Cross-Coupling Using 4-Bromo-6-chloropyrimidine

Another synthetic route involves:

  • Starting from 4-bromo-6-chloropyrimidine.
  • Palladium-catalyzed cross-coupling (Suzuki or Stille) with 3,5-dimethoxyphenylboronic acid or equivalent organometallic reagent.
  • This method allows installation of the 3,5-dimethoxyphenyl group at the 6-position while retaining the bromine at the 4-position.
Step Reagents/Conditions Outcome
Starting material 4-bromo-6-chloropyrimidine Halogenated pyrimidine precursor
Cross-coupling Pd catalyst, base, solvent, 3,5-dimethoxyphenylboronic acid Formation of this compound

This method is widely used in medicinal chemistry for selective functionalization.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Industrial Applicability
One-step condensation (Patent CN110642788A) Simple, low cost, short time, scalable May require optimization for specific substituents High
Halogenation of preformed pyrimidine Established, straightforward Regioselectivity challenges, multiple steps Moderate
Cross-coupling on halogenated pyrimidine High selectivity, modular synthesis Requires Pd catalysts, sensitive reagents High, but costlier

Q & A

Q. Why do computational predictions sometimes conflict with experimental reactivity data?

  • Methodology : Gas-phase DFT models may overlook solvent or steric effects. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporate solvation and bulky ligand effects. Experimental validation via kinetic studies (e.g., Arrhenius plots) reconciles discrepancies ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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